![molecular formula C22H24N4O3S B2504428 N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide CAS No. 1089991-48-9](/img/structure/B2504428.png)

N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

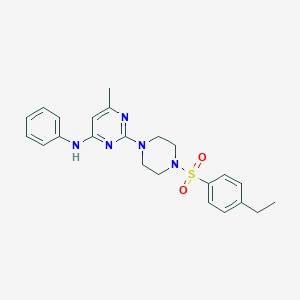

“N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide” is a complex organic compound. It contains an imidazo[1,2-a]pyridine moiety, which is a bicyclic structure consisting of an imidazole ring fused with a pyridine ring. This moiety is known to have various biological activities . The compound also contains a piperidine ring, which is a common feature in many pharmaceuticals, and a phenylethenyl group, which could contribute to its potential biological activities.

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely to be quite complex. The imidazo[1,2-a]pyridine moiety is a bicyclic structure, which could potentially impart rigidity to the molecule and influence its interactions with biological targets .

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the imidazo[1,2-a]pyridine moiety could potentially undergo various substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazo[1,2-a]pyridine and piperidine rings could influence its solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

- One-Pot Synthesis Techniques : The development of efficient synthesis methods for imidazo[1,2-a]pyridines is a key area of research. For example, a one-pot, two-step synthesis of N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides demonstrates the utility of zinc chloride as a catalyst, simplifying the synthesis process and improving yield outcomes (Yu et al., 2014). Similarly, advancements in continuous flow synthesis present a significant leap, allowing for the streamlined production of highly functionalized imidazo[1,2-a] heterocycles, which could include derivatives like the compound (Herath et al., 2010).

Biological Activity and Applications

- Antiviral and Antituberculosis Activity : Studies on imidazo[1,2-a]pyridine derivatives reveal their potential as antiviral agents, specifically against human rhinovirus, highlighting their relevance in developing treatments for viral infections (Hamdouchi et al., 1999). Additionally, the antimycobacterial properties of imidazo[1,2-a]pyridine-8-carboxamides suggest their application in combating Mycobacterium tuberculosis, offering a novel lead for tuberculosis treatment (Ramachandran et al., 2013).

Material Science Applications

- Ionic Liquids and Functional Materials : The chemical versatility of imidazo[1,2-a]pyridines is also explored in the synthesis of room temperature ionic liquids (RTILs), with methodologies developed for the direct methylation and trifluoroethylation of imidazole and pyridine derivatives, demonstrating their potential utility in creating novel materials (Zhang et al., 2003).

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. This could involve in vitro studies to determine its activity against various biological targets, as well as in vivo studies to assess its efficacy and safety in animal models .

properties

IUPAC Name |

N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3S/c27-22(23-16-20-17-25-12-5-4-8-21(25)24-20)19-9-13-26(14-10-19)30(28,29)15-11-18-6-2-1-3-7-18/h1-8,11-12,15,17,19H,9-10,13-14,16H2,(H,23,27)/b15-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWUZJXYJZHPZIH-RVDMUPIBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NCC2=CN3C=CC=CC3=N2)S(=O)(=O)C=CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1C(=O)NCC2=CN3C=CC=CC3=N2)S(=O)(=O)/C=C/C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-({imidazo[1,2-a]pyridin-2-yl}methyl)-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Cyclopropyl-2-[4-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]cyclohexyl]pyridazin-3-one](/img/structure/B2504347.png)

![2-{[4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2504348.png)

![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2504349.png)

![[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanol](/img/structure/B2504350.png)

![N-[4-[3-(Triazol-1-ylmethyl)azetidine-1-carbonyl]phenyl]acetamide](/img/structure/B2504354.png)

![1-((2-Phenylimidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid](/img/structure/B2504358.png)

![4-(dimethylamino)-N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2504360.png)